molecular formula C₁₃H₆D₄N₂O B1140733 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 CAS No. 1185239-44-4

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4

Cat. No.: B1140733
CAS No.: 1185239-44-4
M. Wt: 214.26
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 is a deuterated derivative of a compound that features two pyridine rings connected by a propene-1-one bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde in the presence of a deuterated base, such as deuterated sodium hydroxide, in a deuterated solvent like deuterated dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one: The non-deuterated version of the compound.

    3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-ol: A reduced form of the compound.

    3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-amine: Another reduced form with an amine group.

Uniqueness

The deuterated version, 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propene-1-one-d4, is unique due to the presence of deuterium atoms, which can influence the compound’s stability, reactivity, and interaction with biological systems. This makes it particularly valuable in research applications where isotopic labeling is important.

Properties

IUPAC Name

(E)-1-pyridin-4-yl-3-(2,4,5,6-tetradeuteriopyridin-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+/i1D,2D,7D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-GWHRRPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])/C=C/C(=O)C2=CC=NC=C2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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